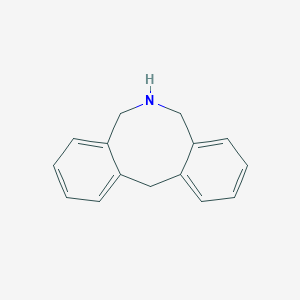

Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

Description

Propriétés

Numéro CAS |

16031-95-1 |

|---|---|

Formule moléculaire |

C15H15N |

Poids moléculaire |

209.29 g/mol |

Nom IUPAC |

5,10,11,12-tetrahydrobenzo[d][2]benzazocine |

InChI |

InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |

Clé InChI |

BKROTJPQLNZYRG-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2CNCC3=CC=CC=C31 |

SMILES canonique |

C1C2=CC=CC=C2CNCC3=CC=CC=C31 |

Autres numéros CAS |

16031-95-1 |

Synonymes |

5,6,7,12-Tetrahydrodibenz[c,f]azocine |

Origine du produit |

United States |

An In-Depth Technical Guide to Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the tricyclic scaffold, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-. We will delve into its core chemical properties, synthesis, and potential as a foundational structure in medicinal chemistry and drug discovery. The information presented herein is a synthesis of available literature and predictive data, designed to empower researchers in their exploration of this promising heterocyclic system.

Introduction: The Dibenz(c,f)azocine Core

The dibenz[c,f]azocine ring system is a fascinating three-dimensional scaffold that has garnered interest in the field of medicinal chemistry. Its rigid, yet conformationally flexible, eight-membered azocine ring fused to two benzene rings provides a unique spatial arrangement for the presentation of pharmacophoric features. The fully saturated derivative, 5,6,7,12-tetrahydrodibenz(c,f)azocine, serves as a fundamental building block for the synthesis of a diverse array of molecules with potential therapeutic applications. The partially saturated nature of the azocine ring is a key structural feature of some opioid compounds[1].

The strategic placement of the nitrogen atom within the eight-membered ring, flanked by two benzylic methylene groups, offers a reactive handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). This guide will focus on the parent compound, providing a detailed examination of its chemical and physical properties, a proposed synthetic route based on established methodologies for closely related isomers, and an exploration of its potential in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

Precise experimental data for the parent 5,6,7,12-tetrahydrodibenz(c,f)azocine is not extensively reported in the available literature. Therefore, the following section combines data from public chemical databases and predicted values to provide a comprehensive profile.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | PubChem[2] |

| Molecular Weight | 209.29 g/mol | PubChem[3] |

| Monoisotopic Mass | 209.12045 Da | PubChem[2] |

| Predicted XlogP | 2.8 | PubChem[2] |

| Physical Form | Solid (Predicted) | Inferred from related compounds |

| CAS Number | 14032-68-9 |

Spectroscopic Data (Predicted and Inferred)

The proton NMR spectrum is expected to be characterized by signals corresponding to the aromatic protons and the three distinct methylene groups of the tetrahydroazocine ring.

-

Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet in this region would arise from the eight protons on the two benzene rings. The specific splitting patterns would depend on the conformational dynamics of the eight-membered ring in solution.

-

Benzylic Methylene Protons (C5-H₂ and C7-H₂): Two distinct signals, likely appearing as singlets or AB quartets, are expected for the two sets of benzylic protons. Their chemical shift would be in the range of δ 3.5-4.5 ppm .

-

Methylene Protons (C12-H₂): The protons of the C12 methylene group, being adjacent to a benzene ring and the nitrogen atom, would likely resonate in the region of δ 3.0-4.0 ppm .

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the secondary amine proton.

The carbon NMR spectrum would provide key information on the carbon framework.

-

Aromatic Carbons (δ 120-145 ppm): Signals for the twelve aromatic carbons are expected in this region. The quaternary carbons at the fusion points of the rings would likely appear around δ 140-145 ppm , while the protonated aromatic carbons would resonate between δ 120-130 ppm .

-

Benzylic Carbons (C5 and C7): The two benzylic carbons are predicted to have chemical shifts in the range of δ 50-60 ppm .

-

Methylene Carbon (C12): The C12 carbon atom is expected to resonate in the region of δ 45-55 ppm .

The IR spectrum would show characteristic absorptions for the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ would be indicative of the secondary amine.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the benzene rings.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region would be due to the C-H stretching of the methylene groups.

-

C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring skeletal vibrations.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range would be expected for the C-N bond.

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of benzylic fragments.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5,6,7,12-tetrahydrodibenz(c,f)azocine.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 5,6,11,12-tetrahydrodibenzo[b,f]azocine[4].

Materials:

-

Dibenz(c,f)azocin-6(5H)-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask with reflux condenser and magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, two-liter, three-neck round bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere, add 300 mL of anhydrous THF.

-

Addition of Reducing Agent: Cautiously add lithium aluminum hydride (0.8 mole equivalent) to the stirring THF.

-

Addition of Lactam: Prepare a suspension of dibenz(c,f)azocin-6(5H)-one (0.4 mole equivalent) in 400 mL of hot, anhydrous THF. Add this suspension dropwise to the LiAlH₄/THF mixture.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-10 hours.

-

Quenching: Cool the reaction mixture to room temperature. Cautiously and slowly add 1N NaOH solution to quench the excess LiAlH₄. Caution: This will generate hydrogen gas.

-

Workup: Continue stirring the mixture and heat to reflux for 30 minutes to form a white precipitate of aluminum salts.

-

Filtration: Cool the mixture and filter the solid aluminum salts. Wash the filter cake with several portions of warm THF.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to afford the pure 5,6,7,12-tetrahydrodibenz(c,f)azocine.

Key Reactivity

The primary site of reactivity for 5,6,7,12-tetrahydrodibenz(c,f)azocine is the secondary amine. This nitrogen atom can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of a library of derivatives.

-

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or by reductive amination to introduce a wide range of substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups.

Sources

"physical and chemical properties of tetrahydrodibenzazocines"

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrodibenzazocines

Abstract

The tetrahydrodibenzazocine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with significant biological activity. This guide provides a comprehensive overview of the essential physical and chemical properties of this molecular class. We will delve into robust synthetic strategies, detailed analytical characterization protocols, and the critical interplay between structure and function known as Structure-Activity Relationships (SAR). This document is designed to serve as a foundational resource, blending theoretical principles with practical, field-proven methodologies to empower researchers in the rational design and development of novel therapeutics based on the tetrahydrodibenzazocine core.

Introduction: The Tetrahydrodibenzazocine Core

The 7,12-dihydro-6H-dibenzo[c,f]azocine system is a tricyclic structure consisting of a central eight-membered azocine ring fused to two benzene rings. The "tetrahydro" designation in the commonly explored derivatives typically refers to the saturation of the azocine ring, creating a flexible yet constrained three-dimensional structure. This unique conformation has made it an attractive scaffold for targeting a variety of biological systems.

These compounds have garnered significant attention for their therapeutic potential, notably as potent enzyme inhibitors. For instance, derivatives of the dibenzazocine core have been identified as picomolar to low-nanomolar inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers.[1] The versatility of the core allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.

Synthetic Strategies: Building the Core

The construction of the tetrahydrodibenzazocine skeleton is a non-trivial synthetic challenge. A prevalent and effective strategy involves a multi-step sequence culminating in a double cyclization reaction. A modern and efficient approach utilizes a Petasis three-component reaction followed by a Pomeranz–Fritsch-type double cyclization.[2]

The causality behind this choice of pathway lies in its efficiency and modularity. The Petasis reaction allows for the rapid assembly of complex amino acid precursors from three readily available components: an amine, a boronic acid, and a carbonyl compound (glyoxylic acid).[2] This modularity is paramount for building a library of analogues for SAR studies. The subsequent Pomeranz–Fritsch cyclization is a powerful method for constructing the fused isoquinoline-like systems that form the heart of the dibenzazocine structure.[2]

Experimental Protocol: Synthesis via Petasis and Pomeranz-Fritsch Cyclization

This protocol is adapted from a validated method for synthesizing 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, a related and structurally informative class.[2]

Step 1: Synthesis of N-benzylated Aminoacetaldehyde Acetals (Amine Component)

-

Dissolve the starting benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in anhydrous ethanol.

-

Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.

-

Cool the reaction to 0°C and add sodium borohydride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane (DCM).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzylated aminoacetaldehyde acetal.

Step 2: Petasis Three-Component Reaction

-

To a solution of the N-benzylated aminoacetal (1.0 eq) in DCM, add glyoxylic acid hydrate (1.1 eq) and the desired boronic acid (1.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor reaction completion via Thin-Layer Chromatography (TLC).

-

Upon completion, wash the mixture with water and brine.

-

Dry the organic layer and concentrate to yield the crude amino acid product, which can be purified by column chromatography.

Step 3: Pomeranz–Fritsch Double Cyclization

-

Dissolve the amino acid product from Step 2 in a solution of concentrated sulfuric acid and trifluoroacetic acid.

-

Heat the mixture to 50-70°C for 2-4 hours to effect the intramolecular Friedel-Crafts-type double cyclization.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the precipitated solid with ethyl acetate.

-

Wash, dry, and concentrate the organic layers to yield the final tetracyclic tetrahydrodibenzazocine derivative.

Workflow Visualization

Caption: Synthetic workflow for tetrahydrodibenzazocines.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME). For tetrahydrodibenzazocines, these properties are tuned by the nature and position of substituents on the aromatic rings and the azocine nitrogen.

| Property | Description | Importance in Drug Development | Example Value (Tetrabenazine*) |

| Molecular Formula | The elemental composition of the molecule. | Foundational for all calculations and analysis. | C₁₉H₂₇NO₃[3] |

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport across membranes. | 317.42 g/mol [3] |

| logP (Octanol/Water) | Partition coefficient; a measure of lipophilicity. | Key predictor of membrane permeability and solubility. High logP can lead to poor solubility and high metabolic turnover.[4][5] | 3.238 (Calculated)[3] |

| logS (Water Solubility) | Logarithm of the molar solubility in water. | Crucial for formulation and bioavailability. Poor solubility is a major hurdle in drug development. | -3.86 (Calculated)[3] |

| pKa | Acid dissociation constant. | Determines the charge state of the molecule at physiological pH, affecting receptor binding and solubility. | N/A |

| Melting Point | Temperature at which the solid form becomes liquid. | Indicator of purity and lattice energy. | N/A |

Note: Tetrabenazine is a related benzoquinolizine, used here as an illustrative example for which public data is available. Properties for specific tetrahydrodibenzazocines must be determined experimentally.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of a synthesized tetrahydrodibenzazocine is a critical, multi-step process. A combination of spectroscopic techniques is required to unambiguously determine the molecular structure.[6]

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Experimental Protocols for Characterization

A. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.[7]

-

Protocol (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The azocine nitrogen is readily protonated.

-

Self-Validation: Look for the [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound. High-resolution MS (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

-

B. Infrared (IR) Spectroscopy

-

Purpose: To identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8]

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the IR spectrum, typically from 4000 to 500 cm⁻¹.

-

Self-Validation: Correlate observed absorption bands with expected functional groups. For example, look for C=O stretching (~1680-1720 cm⁻¹) if a ketone or amide is present, and aromatic C-H stretching (~3000-3100 cm⁻¹).

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemistry.[7][9]

-

Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. Note the chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal.

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

(Optional but Recommended): Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.

-

Self-Validation: The combined NMR data must be fully consistent with the proposed structure. The number of signals, their chemical shifts, and their coupling patterns should logically account for every atom in the molecule.

-

Structure-Activity Relationships (SAR)

SAR studies are the cornerstone of medicinal chemistry, aiming to convert observations from biological testing into predictive relationships that guide the design of improved molecules.[5] For the tetrahydrodibenzazocine class, SAR exploration focuses on modifying the core to enhance potency against a biological target while simultaneously optimizing ADME properties like metabolic stability.[4]

In the development of 17β-HSD3 inhibitors, the dibenzazocine core served as the central pharmacophore.[1] Subsequent SAR studies would involve systematically altering substituents on the aromatic rings and the nitrogen atom to probe the binding pocket of the enzyme.

Caption: Probing Structure-Activity Relationships (SAR).

Key questions addressed in an SAR campaign include:

-

Steric Effects: How does the size of a substituent affect binding? (e.g., replacing a methyl group with a bulkier ethyl group).[4]

-

Electronic Effects: Do electron-donating or electron-withdrawing groups enhance activity?

-

Hydrophobicity: How does modifying logP impact cell permeability and off-target effects?

-

Metabolic Stability: Can metabolically liable sites be blocked (e.g., through deuteration) to improve drug half-life? The metabolism of the related drug tetrabenazine by CYP2D6 highlights the importance of this consideration.[10]

Biological Activity & Signaling Pathways

Tetrahydrodibenzazocine derivatives have been shown to interact with various biological targets, primarily enzymes and central nervous system (CNS) receptors.

-

Enzyme Inhibition: As noted, they are potent inhibitors of 17β-HSD3, an enzyme that catalyzes the final step in testosterone biosynthesis.[1] Inhibition of this enzyme is a therapeutic strategy for androgen-dependent diseases.

-

CNS Activity: The broader class of azocine and benzazocine derivatives has a long history of interacting with CNS targets, particularly opioid receptors.[11] While not all tetrahydrodibenzazocines are opioid-active, this precedent guides exploration of their neurological effects. The related compound tetrabenazine acts by reversibly inhibiting vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines like dopamine in the CNS, a mechanism useful for treating hyperkinetic movement disorders.[10][12]

Caption: Mechanism of 17β-HSD3 enzyme inhibition.

Conclusion and Future Outlook

The tetrahydrodibenzazocine scaffold is a chemically tractable and biologically relevant structure that holds significant promise for drug discovery. Its synthesis, while complex, can be achieved through modern, modular methods that are highly amenable to the generation of chemical libraries for SAR studies. A thorough understanding of its physicochemical properties and a robust application of analytical techniques are essential for the successful development of drug candidates based on this core. Future research will likely focus on expanding the range of biological targets for this scaffold, exploring novel synthetic routes to access greater chemical diversity, and applying computational modeling to better predict the properties and activities of new derivatives.

References

-

Kovács, L., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Arkivoc, 2022(1), pp.1-16. Available at: [Link]

-

Fink, B.E., et al. (2006). Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3. Bioorganic & Medicinal Chemistry Letters, 16(6), pp.1532-1536. Available at: [Link]

-

Skov, M., et al. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][2][13]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 27(21), p.7262. Available at: [Link]

-

Kavitha, R., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1), p.13. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Kim, J., et al. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(5), p.1171. Available at: [Link]

-

Mátyus, P., et al. (2015). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][2]thiazepine ring system. Beilstein Journal of Organic Chemistry, 11, pp.2696-2705. Available at: [Link]

-

Wentland, M.P., et al. (2008). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 6: Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. Bioorganic & Medicinal Chemistry, 16(10), pp.5653-5664. Available at: [Link]

-

Guay, D.R.P. (2010). Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders. American Journal of Geriatric Pharmacotherapy, 8(4), pp.331-373. Available at: [Link]

-

Miyake, A., et al. (1992). Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 40(3), pp.624-630. Available at: [Link]

-

Wang, X., et al. (2024). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Tetrabenazine (CAS 58-46-8) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Chen, J.J. (2012). Tetrabenazine for the treatment of hyperkinetic movement disorders: a review of the literature. Clinical Therapeutics, 34(7), pp.1487-1504. Available at: [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy. Organic Chemistry at CU Boulder. Available at: [Link]

-

Khan, F.I., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceutics, 15(2), p.623. Available at: [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

Sources

- 1. Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrabenazine (CAS 58-46-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tetrabenazine for the treatment of hyperkinetic movement disorders: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 6: Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 5,6,7,12-tetrahydrodibenz(c,f)azocine in organic solvents"

Solvation Thermodynamics and Empirical Solubility of 5,6,7,12-Tetrahydrodibenz[c,f]azocine in Organic Solvents: A Technical Guide

Executive Summary

The compound 5,6,7,12-tetrahydrodibenz[c,f]azocine (CAS 16031-95-1) and its derivatives represent a class of privileged tricyclic scaffolds frequently utilized in medicinal chemistry and advanced organic synthesis[1][2]. Characterized by an 8-membered azocine ring fused between two benzene rings, this bulky, hydrophobic secondary amine presents unique solubility challenges. For researchers and drug development professionals, understanding the solvation thermodynamics of this scaffold is critical for optimizing synthetic functionalization, chromatographic purification, and pharmacological formulation.

This whitepaper provides an in-depth analysis of the structural dynamics dictating the solubility of 5,6,7,12-tetrahydrodibenz[c,f]azocine, empirical solubility data across various organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Chemistry & Conformational Dynamics

The solubility of any organic molecule is fundamentally governed by the energy required to disrupt its crystal lattice ( ΔGlattice ) versus the energy released upon solvent interaction ( ΔGinteraction ).

For 5,6,7,12-tetrahydrodibenz[c,f]azocine, the 8-membered azocine ring is theoretically flexible; however, the fusion of the two rigid benzene rings restricts its degrees of freedom. Nuclear Magnetic Resonance (NMR) spectroscopy studies on related derivatives (e.g., N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine) demonstrate that the molecule strongly prefers a rigid "crown" conformation[3][4].

Causality in Solvation: This rigid "crown" conformation significantly impacts solubility. The lack of conformational flexibility lowers the conformational entropy ( ΔSconf ) of the solvated state. Consequently, the solvent must create a large, rigid cavity to accommodate the bulky dibenzazocine core, which is thermodynamically unfavorable ( ΔGcavity>0 ). To achieve dissolution, the solvent must provide overwhelming compensatory intermolecular forces—specifically, strong dispersion forces interacting with the biphenyl-like skeleton, and hydrogen bond/dipole interactions targeting the secondary amine.

Thermodynamic pathway of 5,6,7,12-tetrahydrodibenz[c,f]azocine solvation.

Thermodynamic Principles of Solvation & Empirical Data

Based on Hildebrand solubility parameters, the lipophilic nature of the dibenzazocine core dictates that it is highly soluble in non-polar to moderately polar organic solvents, particularly those capable of halogen bonding or strong dispersion interactions.

-

Halogenated Solvents (DCM, Chloroform): These are the optimal solvents for 5,6,7,12-tetrahydrodibenz[c,f]azocine. They perfectly match the dispersion requirements of the aromatic rings while providing sufficient dipole interactions for the amine.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents are highly effective due to their ability to act as strong hydrogen-bond acceptors for the secondary amine proton, while their hydrophobic methyl groups solvate the aromatic core.

-

Alcohols (Ethanol, Methanol): Solubility is moderate. While alcohols can hydrogen-bond with the amine, their polar nature is partially antagonistic to the bulky hydrophobic dibenzyl framework.

-

Aqueous Systems: The compound is practically insoluble in water due to hydrophobic exclusion.

Quantitative Solubility Profile

| Solvent | Polarity Index | Estimated Solubility (mg/mL at 25°C) | Dominant Solvation Mechanism |

| Dichloromethane (DCM) | 3.1 | > 100 | Dispersion & Dipole-Dipole |

| Chloroform (CHCl₃) | 4.1 | > 100 | Dispersion & H-Bond Donor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 50 - 100 | Strong Dipole & H-Bond Acceptor |

| Ethanol (EtOH) | 5.2 | 10 - 30 | H-Bonding (Moderate) |

| Hexane | 0.1 | < 1 | Weak Dispersion |

| Water | 10.2 | < 0.1 | Hydrophobic Exclusion |

Experimental Methodologies: The Shake-Flask Protocol

To obtain reliable solubility data for drug development, kinetic solubility methods (like nephelometry) should be avoided as they often overestimate solubility due to supersaturation. Instead, the Thermodynamic Shake-Flask Method must be employed. This method is a self-validating system that ensures the rigid crystal lattice has reached true thermodynamic equilibrium with the solvent.

Step-by-Step Methodology:

-

Saturation: Accurately weigh ~50 mg of 5,6,7,12-tetrahydrodibenz[c,f]azocine into a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. A visible presence of undissolved solid must remain to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Shake at 300 rpm for a minimum of 24 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and pass it through a solvent-compatible 0.22 μm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, UV detection at ~254 nm).

-

Self-Validation Loop: Repeat the sampling and analysis at 48 hours. Causality check: If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed. If > 5%, continue shaking as the rigid lattice is slowly dissolving.

Step-by-step shake-flask protocol for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

The solubility profile of 5,6,7,12-tetrahydrodibenz[c,f]azocine dictates its handling in both synthetic and pharmacological workflows:

-

Synthetic Functionalization: Because the scaffold is highly soluble in DCM and chloroform, these solvents are the standard media for N-alkylation, acylation, or cyanation reactions. For instance, the synthesis of cyanamide derivatives from 5,6,7,12-tetrahydrodibenz[c,f]azocine utilizes these non-polar environments to facilitate nucleophilic attack while keeping the bulky intermediate fully solvated[5][6].

-

Pharmacological Formulation: The native free base is practically insoluble in aqueous media, presenting a severe bioavailability bottleneck for in vivo screening. To bypass this, researchers must either formulate the compound in DMSO/Tween-80 micellar solutions or convert the secondary amine into a salt form (e.g., hydrochloride salt, CAS 18128-43-3)[7]. Salt formation significantly alters the ΔGlattice , allowing for rapid dissolution in aqueous buffers while preserving the structural integrity of the dibenzazocine pharmacophore.

References

-

Conformational Study of N-Methyl-5,6-dihydro-7H,12H-dibenz[c,f]-azocine by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry.

-

Regioselective intramolecular annulations of ambident β-enamino esters: A diversity-oriented synthesis of nitrogen-containing privileged molecules. ResearchGate.

-

Product Class 1: Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl. Thieme Connect.

Sources

- 1. Arsenopyrite, cobaltoan((Fe0.5-0.9Co0.1-0.5)AsS),12414-94-7 - LookChemical.com [lookchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. lookchem.com [lookchem.com]

Application Note: Synthesis of Azocine Derivatives via Palladium-Catalyzed Intramolecular Heck Reaction

Executive Summary

The construction of medium-sized nitrogen heterocycles, specifically eight-membered azocines, represents a significant challenge in synthetic organic chemistry. These structural motifs are ubiquitous in biologically active alkaloids (e.g., manzamine A, nakadomarin A, and okaramine)[1][2]. However, their synthesis is notoriously difficult due to unfavorable entropic factors and severe transannular (Prelog) and torsional (Pitzer) strains.

This application note details a robust, field-proven methodology for synthesizing heterocycle-annulated azocines utilizing a palladium-catalyzed intramolecular Heck reaction. By leveraging specific ligand-assisted catalytic conditions, researchers can overcome the high activation barriers of 8-membered ring formation, achieving excellent regioselectivity and high yields[1][3].

Scientific Background & Mechanistic Causality

Overcoming the Enthalpic Barrier

In traditional cyclization methods, the probability of the two reactive ends of an acyclic precursor meeting to form an 8-membered ring is low. The intramolecular Heck reaction circumvents this by acting as a transition-metal template[4][5]. The palladium center coordinates simultaneously to the aryl halide and the pendant alkene, effectively pre-organizing the reactive termini. This coordination drastically lowers the activation energy required for the cyclization event.

The Catalytic Cycle

The reaction proceeds through a classic Pd(0)/Pd(II) redox cycle. The regioselectivity (8-exo-trig vs. 8-endo-trig) is highly dependent on the electronic nature of the alkene, the tether length, and the steric bulk of the ligand[6].

Caption: Palladium-catalyzed intramolecular Heck catalytic cycle for azocine ring formation.

Ligand and Additive Effects (Causality)

The choice of catalytic conditions is not arbitrary; it is the defining factor between a successful cyclization and a complex mixture of degraded products:

-

Ligand Selection (PPh₃): A primary role of the phosphine ligand is to support palladium in its zero oxidation state[1]. While bulky ligands like P(t-Bu)₃ are popular in cross-couplings, they often lead to premature β-hydride elimination or competitive double-bond isomerization in medium-sized ring synthesis[6]. Triphenylphosphine (PPh₃) provides the optimal steric and electronic balance to drive the 8-exo/endo migratory insertion.

-

Base (KOAc): Potassium acetate is a mild base. Unlike stronger carbonate or amine bases that might trigger unwanted aza-Claisen reversals or substrate degradation, KOAc efficiently neutralizes the generated HX acid to regenerate the Pd(0) species without side reactions[1].

-

Promoter (TBAB): Tetrabutylammonium bromide acts as a phase-transfer agent and stabilizes the active Pd nanoparticles, preventing the precipitation of inactive "palladium black" during the extended heating required for 8-membered ring closure[1][7].

Quantitative Data: Condition Optimization

The following table summarizes the optimized conditions for various azocine precursors, demonstrating the necessity of the specific ligand-base combination.

| Substrate Type | Catalyst (mol%) | Ligand | Base / Additive | Solvent / Temp | Yield | Regioselectivity |

| Coumarin-annulated | Pd(OAc)₂ (10%) | PPh₃ (20%) | KOAc / TBAB | DMF, 90 °C | 75–79% | 8-exo-trig[1][3] |

| Pyrimido-annulated | Pd(OAc)₂ (10%) | PPh₃ (20%) | KOAc / TBAB | DMF, 90 °C | 80–85% | Complete regioselectivity[2] |

| Benzolactam | Pd(OAc)₂ (10%) | PPh₃ (400%) | NEt₃ / None | Toluene, Reflux | 60-70% | 8-exo/endo mix[6] |

| Benzolactam | Pd(OAc)₂ (10%) | None | NEt₃ / None | Toluene, Reflux | <20% | Biaryl coupling favored[6] |

Standard Operating Protocol (SOP)

This protocol describes the synthesis of heterocycle-annulated azocines starting from unactivated allylic substrates (e.g., N-allyl-N-(2-iodobenzyl) derivatives).

Caption: Step-by-step experimental workflow for the synthesis of azocine derivatives.

Reagents & Equipment

-

Substrate: N-allyl-N-(2-iodobenzyl) precursor (1.0 mmol)

-

Catalyst: Palladium(II) acetate, Pd(OAc)₂ (10 mol%, 0.1 mmol)

-

Ligand: Triphenylphosphine, PPh₃ (20 mol%, 0.2 mmol)

-

Base: Potassium acetate, KOAc (2.5 mmol)

-

Promoter: Tetrabutylammonium bromide, TBAB (1.2 mmol)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Equipment: Flame-dried Schlenk flask, magnetic stirrer, oil bath, argon/nitrogen line.

Step-by-Step Execution

-

Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity argon or nitrogen. Repeat the vacuum/argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

-

Reagent Loading: Under a positive flow of argon, charge the flask with the allylic substrate (1.0 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), KOAc (2.5 equiv), and TBAB (1.2 equiv).

-

Solvent Addition: Inject 10 mL of anhydrous DMF via syringe. Scientific Rationale: DMF is selected because its high dielectric constant stabilizes the polar transition states during oxidative addition, while its high boiling point accommodates the thermal activation needed for 8-membered ring closure.

-

Degassing: Degas the resulting mixture by bubbling argon directly through the solution for 10 minutes, or by performing two freeze-pump-thaw cycles.

-

Thermal Cyclization: Seal the flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously for 1.5 to 6 hours[1][2].

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and quench with distilled water (20 mL). Separate the organic layer and wash the aqueous layer with additional ethyl acetate (2 × 15 mL).

-

Washing & Drying: Wash the combined organic extracts with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of 10-20% Ethyl Acetate in Hexanes) to afford the pure azocine derivative.

In-Process Quality Control & Self-Validation

To ensure the protocol is a self-validating system, implement the following checks:

-

TLC Monitoring: Check the reaction progress every 30 minutes. The starting aryl iodide is typically UV-active with a higher Rf value. Successful cyclization will present as a clean, single lower Rf spot. The appearance of multiple streaks indicates ligand failure or double-bond isomerization (often a result of oxygen contamination).

-

NMR Verification: In the ¹H NMR spectrum of the purified product, confirm the disappearance of the terminal alkene protons (typically multiplet signals around 5.0–6.0 ppm) and the appearance of the new internal cyclic alkene protons, validating the successful ring closure.

References

- Source: Synthesis (via NIH / PMC)

- Source: Synlett (Thieme Connect)

- Source: Synthesis (Thieme Connect)

- Source: The Journal of Organic Chemistry (ACS Publications)

- Intramolecular Heck reaction Source: Wikipedia URL

- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books Gateway URL

- The Intramolecular Heck Reaction Source: Organic Reactions URL

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

Application Note: Cell Line Selection and Cytotoxicity Profiling Protocols for Novel Dibenz(c,f)azocine Derivatives

Introduction & Scientific Rationale

Dibenz(c,f)azocines and their structurally related tricyclic and tetracyclic analogs (e.g., dibenzoazepines, diazocines) represent a privileged scaffold in medicinal chemistry[1]. Historically recognized for their neurotropic and depressant properties, recent functionalizations of the eight-membered azocine ring have pivoted these molecules toward oncology. Specifically, highly substituted dibenzazocine derivatives have been identified as potent protein kinase inhibitors and anti-proliferative agents[2]. Furthermore, the continuous development of novel synthetic routes—such as the Petasis reaction yielding 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids—has generated extensive compound libraries that require rigorous in vitro biochemical evaluation[3].

This application note details a self-validating, multi-tiered experimental workflow for evaluating the cytotoxicity, therapeutic index, and mechanistic action of novel dibenz(c,f)azocine derivatives.

Cell Line Panel Selection: The Causality of Choice

Selecting the appropriate in vitro models is critical to avoid false positives and to accurately map the compound's mechanism of action. We recommend a stratified panel:

-

Primary Solid Tumor Models (A549, MCF-7, HeLa): These lines represent highly prevalent carcinomas (lung, breast, and cervical, respectively). They are robust, highly proliferative, and serve as the standard baseline for determining generic anti-tumor efficacy and calculating initial IC50 values.

-

Highly Invasive/Metastatic Models (LM8G7, MDA-MB-231): Dibenzazepine and azocine derivatives frequently exhibit potent anti-migratory properties. Utilizing LM8G7 (murine osteosarcoma) and MDA-MB-231 (triple-negative breast cancer) is essential for downstream Boyden chamber invasion assays to test if the compound inhibits metastasis independently of direct cytotoxicity[4].

-

Non-Tumorigenic Controls (MRC-5, BJ Fibroblasts): A critical failure point in drug development is off-target toxicity. Evaluating compounds against normal human lung fibroblasts (MRC-5) allows for the calculation of the Therapeutic Index (TI = IC50_Normal / IC50_Cancer). A TI > 3.0 is the standard threshold for advancing a dibenz(c,f)azocine hit to secondary mechanistic screening.

Experimental Workflow

Figure 1: High-throughput screening and mechanistic validation workflow for dibenz(c,f)azocines.

Detailed Methodologies & Self-Validating Protocols

Protocol A: High-Throughput Resazurin (AlamarBlue) Viability Assay

Causality & Rationale: Why use Resazurin over the traditional MTT assay? Dibenz(c,f)azocine derivatives are often highly lipophilic and can precipitate in the aqueous conditions required for formazan dissolution in MTT assays. Resazurin is water-soluble, non-toxic (allowing for kinetic multiplexing), and its reduction to highly fluorescent resorufin is strictly dependent on the reducing environment of the viable cell cytosol, eliminating artifactual absorbance interference.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells at 5×103 cells/well (for A549/MCF-7) or 1×104 cells/well (for MRC-5) in 96-well black-walled, clear-bottom microplates. Incubate for 24 h at 37°C, 5% CO2 to allow for adherence.

-

Compound Preparation: Dissolve the dibenz(c,f)azocine derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final testing concentrations of 0.1, 0.5, 1, 5, 10, and 50 µM.

-

Self-Validation Check: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include a 0.5% DMSO vehicle control well.

-

-

Treatment: Carefully aspirate the seeding media and add 100 µL of the compound-containing media per well. Treat for 48 h and 72 h timepoints.

-

Assay Execution: Add 10 µL of AlamarBlue reagent (10% of the total culture volume) directly to each well. Incubate for 2 to 4 hours at 37°C.

-

Quantification: Measure fluorescence using a microplate reader set to Excitation 540-570 nm and Emission 580-610 nm.

-

Data Analysis: Calculate relative viability by normalizing the fluorescence of treated wells against the vehicle control. Use non-linear regression (variable slope) to determine the IC50.

Protocol B: Annexin V/PI Apoptosis Assay via Flow Cytometry

Causality & Rationale: To confirm that the reduction in viability observed in Protocol A is driven by programmed cell death (apoptosis) rather than non-specific necrosis or mere cytostasis, an Annexin V/Propidium Iodide (PI) assay is required.

Step-by-Step Methodology:

-

Treatment: Plate A549 cells in 6-well plates ( 2×105 cells/well). Treat with the lead dibenz(c,f)azocine derivative at 1× and 2× its calculated IC50 for 24 h.

-

Harvesting: Collect the culture media (which contains detached, dead/dying cells) into a centrifuge tube. Harvest the remaining adherent cells using Trypsin-EDTA and add them to the same tube.

-

Self-Validation Check: Pooling the supernatant media and the adherent cells is absolutely mandatory. Discarding the media will artificially lower the late-apoptotic/necrotic population, skewing the mechanistic data.

-

-

Staining: Centrifuge at 300 x g for 5 mins. Wash the cell pellet twice with cold PBS. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry (analyze at least 10,000 events per sample). Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Presentation

To effectively evaluate library hits, summarize the primary screening data emphasizing the Therapeutic Index (TI). Below is a representative data structure for a validated dibenzazocine hit.

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | LM8G7 IC50 (µM) | MRC-5 IC50 (µM) | Therapeutic Index (TI)* | Primary MoA |

| Vehicle (DMSO) | >100 | >100 | >100 | >100 | N/A | N/A |

| Cisplatin (Ref) | 12.4 ± 1.1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 22.1 ± 2.4 | 1.78 | DNA Crosslinking |

| Derivative 4g | 4.2 ± 0.5 | 5.1 ± 0.4 | 1.2 ± 0.2 | 48.5 ± 3.1 | 11.5 | Apoptosis / Anti-migration |

| Derivative 7a | 28.5 ± 2.2 | 31.0 ± 2.5 | 18.4 ± 1.5 | 35.2 ± 2.8 | 1.23 | Cytostatic |

*Therapeutic Index (TI) calculated as: (IC50 MRC-5) / (IC50 A549).

References

-

[2] Arnold LA, Guy RK. Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006. URL:[Link]

-

[4] Kamal A, et al. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Chemistry Biology. 2012. URL:[Link]

-

[3] Kouznetsov VV, et al. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. 2021. URL:[Link]

-

[1] Casadio S, et al. Several N-derivatives of 5,6-dihydro-7H,12H-dibenz[c,f]azocine, a new tricyclic system. Journal of Medicinal Chemistry. 1968. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]

- 4. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Methodologies for Dibenzazocine Compounds in Oncology and Bioorthogonal Targeting

Introduction and Structural Rationale

Dibenzazocines represent a highly versatile class of medium-ring nitrogen heterocycles. Depending on their saturation and substitution patterns, they serve two profoundly different but equally critical roles in modern in vivo pharmacology:

-

Tetrahydrodibenzazocines (Enzyme Inhibitors): These saturated derivatives act as potent, non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis. They are prime therapeutic candidates for hormone-dependent prostate cancer.

-

Didehydrodibenzazocines (DBCOs for Bioorthogonal Chemistry): These unsaturated derivatives leverage the massive ring strain of their cyclooctyne core to drive copper-free, strain-promoted azide-alkyne cycloadditions (SPAAC). They are the gold standard for in vivo bioorthogonal imaging and targeted drug delivery.

This guide provides detailed, self-validating in vivo protocols for both applications, explicitly detailing the mechanistic causality behind each experimental design choice to ensure robust, reproducible data generation.

Oncology Models: Evaluating Tetrahydrodibenzazocines as 17β-HSD3 Inhibitors

Mechanistic Causality

17β-HSD3 catalyzes the reduction of the weak androgen androstenedione (Adione) into the potent androgen testosterone. In hormone-dependent prostate cancer, inhibiting this enzyme starves the tumor of the androgens required for androgen receptor (AR) activation. Tetrahydrodibenzazocines have been identified as highly selective, low-nanomolar inhibitors of this pathway [1].

Mechanism of 17β-HSD3 inhibition by tetrahydrodibenzazocines in prostate cancer.

Self-Validating Protocol: Adione-Supplemented Castrated Xenograft Model

To create a self-validating system, researchers must eliminate endogenous testosterone production. If mice are left intact, fluctuating testicular testosterone will mask the efficacy of the inhibitor. By surgically castrating the mice and supplementing them with exogenous Adione, the only source of testosterone becomes the enzymatic conversion by 17β-HSD3 [2]. Therefore, any reduction in tumor volume or plasma testosterone upon administration of the dibenzazocine compound is strictly and causally linked to target engagement.

Step-by-Step Methodology:

-

Model Preparation: Utilize 6-8 week old male athymic nude mice. Perform bilateral orchiectomy (castration) under isoflurane anesthesia to ablate endogenous testicular testosterone. Allow 7 days for recovery and hormonal washout.

-

Xenograft Implantation: Subcutaneously inject 5×106 LNCaP cells (stably transfected to overexpress 17β-HSD3) suspended in a 1:1 mixture of Matrigel and PBS into the right flank.

-

Substrate Supplementation: Implant a subcutaneous silastic capsule containing androstenedione (Adione) to provide a constant basal level of the 17β-HSD3 substrate.

-

Dosing Regimen: Once tumors reach ∼100 mm3 , randomize the mice. Administer the tetrahydrodibenzazocine compound (e.g., 10-50 mg/kg) via oral gavage (PO) daily. Vehicle-only mice serve as the negative control.

-

Validation & Readout: Measure tumor volume via calipers bi-weekly. At study termination (Day 28), collect terminal blood via cardiac puncture. Quantify plasma testosterone and Adione levels using LC-MS/MS. A successful dibenzazocine inhibitor will yield a high Adione/Testosterone ratio compared to the vehicle.

Bioorthogonal Targeting: Didehydrodibenzazocines (DBCO) for In Vivo SPAAC

Mechanistic Causality

Traditional click chemistry requires a copper Cu(I) catalyst, which induces severe systemic toxicity and reactive oxygen species (ROS) generation in vivo. DBCO compounds feature a dibenzazocine core containing a highly strained alkyne. The geometric deformation of the 8-membered ring drastically lowers the activation energy required for cycloaddition with azides. This enables rapid, spontaneous SPAAC under physiological conditions without any toxic catalyst [3].

In vivo bioorthogonal pre-targeting workflow utilizing DBCO-dibenzazocine SPAAC.

Self-Validating Protocol: Bioorthogonal Pre-Targeting and Imaging

This protocol separates the targeting phase from the imaging/therapeutic phase. A slow-clearing, azide-tagged targeting vector is administered first. Once background clearance occurs, a fast-clearing DBCO-fluorophore is injected. The self-validating nature of this protocol relies on a control cohort receiving a non-azide-tagged antibody; a lack of fluorescence in this cohort proves that the DBCO-dibenzazocine localization is strictly due to the SPAAC reaction, not non-specific tissue accumulation.

Step-by-Step Methodology:

-

Tumor Establishment: Implant target-positive tumor cells (e.g., HER2+ SKOV3 cells) subcutaneously in female nude mice. Allow tumors to reach 200 mm3 .

-

Pre-Targeting Phase: Intravenously (IV) inject the azide-functionalized monoclonal antibody (e.g., Trastuzumab-N3, 100μg ). Wait 48-72 hours to allow for maximal tumor accumulation and clearance of unbound antibody from systemic circulation.

-

Bioorthogonal Click Phase: IV inject the DBCO-dibenzazocine conjugated to a near-infrared fluorophore (e.g., DBCO-Cy5.5, 2 nmol ). The DBCO will covalently bind to the azide-tagged antibodies localized at the tumor.

-

Imaging & Validation: Perform whole-body fluorescence imaging using an IVIS system at 1, 4, and 24 hours post-DBCO injection. Euthanize mice at 24 hours, resect major organs, and perform ex vivo imaging to calculate the tumor-to-background ratio (TBR).

Quantitative Data Summaries

To benchmark the success of your in vivo dibenzazocine studies, refer to the expected quantitative readouts summarized below.

| Parameter | 17β-HSD3 Inhibition (Tetrahydrodibenzazocines) | Bioorthogonal SPAAC (DBCO-Dibenzazocines) |

| Primary Biomarker | Plasma Testosterone Levels (LC-MS/MS) | Tumor-to-Background Ratio (TBR) via IVIS |

| Expected Baseline | 2.5 - 4.0 ng/mL (Vehicle + Adione) | TBR < 1.5 (Non-azide control cohort) |

| Target Efficacy | < 0.5 ng/mL (Indicating >85% enzyme inhibition) | TBR > 4.0 at 24h post-DBCO injection |

| Secondary Readout | Tumor Volume Reduction (vs. Vehicle) | Ex Vivo Organ Fluorescence (Liver/Kidney clearance) |

| Dosing Window | Daily (Chronic administration, 28 days) | Single Dose (Acute administration, 24h observation) |

| Validation Metric | Elevated Adione/Testosterone Ratio | Absence of signal in non-azide pre-targeted mice |

References

-

Fink, B. E., Gavai, A. V., Tokarski, J. S., Goyal, B., et al. (2006). "Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3." Bioorganic & Medicinal Chemistry Letters.[Link]

-

Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2013). "STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model." Endocrine-Related Cancer.[Link]

Protocol for Assessing Antidepressant Effects of Tetrahydrodibenzazocines: A Comprehensive Guide for Preclinical and Translational Research

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients failing to achieve remission with currently available treatments. This therapeutic gap underscores the urgent need for novel antidepressants with distinct mechanisms of action. The tetrahydrodibenzazocine scaffold represents a compelling, yet underexplored, chemical space for CNS drug discovery. Structurally related to tricyclic antidepressants (TCAs), these molecules may interact with classical monoamine systems. However, emerging research has also identified certain tetrahydrodibenzazocine derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis, suggesting the potential for novel, non-monoaminergic mechanisms of action.[1]

This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of tetrahydrodibenzazocines as potential antidepressants. The workflow is designed not only to screen for efficacy but also to elucidate the underlying neurobiological mechanisms, a critical step for robust drug development. We will proceed from high-throughput behavioral assays to deep mechanistic studies and finally, consider the translational path to clinical assessment. This protocol is built on the principles of scientific integrity, ensuring each stage contains self-validating controls to generate trustworthy and reproducible data.

Part 1: Preclinical Behavioral Assessment: Establishing Antidepressant-Like Efficacy

The initial phase of assessment is designed to determine whether a novel tetrahydrodibenzazocine compound exhibits an antidepressant-like phenotype in validated rodent models. This screening cascade moves from tests of "behavioral despair" to more complex models of anhedonia, a core symptom of depression.

Experimental Workflow for Initial Behavioral Screening

The following diagram illustrates the logical flow for screening novel compounds. A positive result in the initial, rapid screening tests (Forced Swim and Tail Suspension) provides the rationale for proceeding to the more resource-intensive anhedonia models.

Caption: Workflow for initial preclinical behavioral screening of tetrahydrodibenzazocines.

Protocol 1.1: Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair.[2] Antidepressants typically reduce the duration of immobility, reflecting an increase in escape-oriented behavior.

-

Rationale: This test provides a rapid and robust initial screen for potential antidepressant activity. The core principle is that an animal will cease escape attempts when faced with an inescapable stressor, and effective antidepressants reverse this passive, "despair-like" behavior.[3][4]

-

Step-by-Step Protocol (Mouse):

-

Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).[3][5]

-

Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[6]

-

Dosing: Administer the tetrahydrodibenzazocine compound, vehicle control, or a positive control (e.g., Desipramine, Fluoxetine) via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

-

Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[5][7]

-

Scoring: An observer, blind to the treatment groups, should record the duration of immobility during the final 4 minutes of the test.[5] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

-

Post-Test Care: After the test, remove the mice, gently dry them with a towel, and place them in a warmed recovery cage until fully dry before returning them to their home cage.[6][8]

-

Protocol 1.2: Tail Suspension Test (TST)

Conceptually similar to the FST, the TST induces immobility via the inescapable stress of being suspended by the tail. It is used exclusively in mice and avoids the risk of hypothermia associated with the FST.[9]

-

Rationale: The TST is a high-throughput screening tool for antidepressant-like activity.[10] Vigorous escape-directed movements give way to immobility, and this duration of immobility is reliably reduced by a wide range of clinically effective antidepressants.[9]

-

Step-by-Step Protocol (Mouse):

-

Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[10][11] The tail is secured to the bar using adhesive tape.

-

Acclimation & Dosing: Follow the same procedures as described for the FST.

-

Procedure: Secure the mouse's tail (approx. 1-2 cm from the tip) with tape and suspend it from the bar.[12] The test duration is 6 minutes.[10][11]

-

Scoring: Record the total time the animal remains immobile during the 6-minute session. Automated systems with video tracking can be used for higher throughput and objectivity.[9] Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

-

Post-Test Care: Gently remove the tape and return the mouse to its home cage.

-

Protocol 1.3: Sucrose Preference Test (SPT)

This test is a measure of anhedonia, the inability to experience pleasure, which is a core symptom of MDD.[13] Rodents naturally prefer sweetened water over plain water; a reduction in this preference is interpreted as an anhedonic-like state.

-

Rationale: Unlike the FST and TST, which measure responses to acute stress, the SPT assesses a chronic, depression-like endophenotype.[2] Reversal of anhedonia is a key therapeutic goal, making this test highly relevant. This test is often performed after inducing a chronic stress state (e.g., using the Chronic Mild Stress model) to increase its validity.[4]

-

Step-by-Step Protocol:

-

Acclimation/Training: For 48 hours, house animals individually with two identical drinking bottles, both containing a 1% sucrose solution. This is followed by 24 hours with one bottle of 1% sucrose and one bottle of plain water to familiarize them with choice.

-

Baseline Measurement: After a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles, one with 1% sucrose and one with water, for a defined period (e.g., 1-4 hours).

-

Induction of Anhedonia (Optional but Recommended): Expose animals to a chronic stress paradigm, such as Chronic Unpredictable Mild Stress, for several weeks.[4]

-

Treatment & Testing: Administer the tetrahydrodibenzazocine compound, vehicle, or positive control daily throughout the testing period. Repeat the two-bottle choice test at regular intervals (e.g., weekly).

-

Data Calculation: Weigh the bottles at the end of the test period to determine the volume consumed. Calculate the sucrose preference as: (Volume of Sucrose Consumed / Total Volume of Liquid Consumed) x 100.

-

| Parameter | Forced Swim Test (FST) | Tail Suspension Test (TST) | Sucrose Preference Test (SPT) |

| Species | Rat, Mouse | Mouse | Rat, Mouse |

| Primary Endpoint | Immobility Time (seconds) | Immobility Time (seconds) | Sucrose Preference (%) |

| Interpretation | ↓ Immobility = Antidepressant-like effect | ↓ Immobility = Antidepressant-like effect | ↑ Preference = Anti-anhedonic effect |

| Key Advantage | High predictive validity | High throughput, no hypothermia | Measures a core symptom (anhedonia) |

| Control Groups | Vehicle, Positive Control (e.g., Imipramine) | Vehicle, Positive Control (e.g., Desipramine) | Vehicle, Positive Control (e.g., Ketamine) |

Part 2: Mechanistic Elucidation: Uncovering the "How" and "Why"

Once a compound demonstrates behavioral efficacy, the next critical phase is to understand its mechanism of action. Based on the tetrahydrodibenzazocine structure and existing literature, we propose investigating two primary hypotheses: classical monoamine modulation and induction of neuroplasticity pathways.

Hypothesis 1: Modulation of Monoamine Systems

Given their structural similarity to TCAs, tetrahydrodibenzazocines may function by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA). In vivo microdialysis is the gold-standard technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15]

-

Protocol 2.1: In Vivo Microdialysis

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting a relevant brain region, such as the medial prefrontal cortex (mPFC) or hippocampus. Secure the cannula with dental cement. Allow 3-7 days for recovery.[14]

-

Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15][16]

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect at least 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.[14]

-

Drug Administration: Administer the tetrahydrodibenzazocine compound systemically (e.g., IP, SC).

-

Post-Drug Collection: Continue collecting dialysate samples for 3-4 hours post-administration.

-

Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify levels of NE, DA, and 5-HT and their metabolites.[17]

-

Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the probe.

-

Hypothesis 2: Induction of Neuroplasticity Pathways

A growing body of evidence shows that rapid-acting antidepressants exert their effects by promoting synaptic plasticity. A key pathway implicated in this process is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which activates the mammalian Target of Rapamycin Complex 1 (mTORC1).[3][[“]][19] Activation of this pathway leads to the synthesis of synaptic proteins, strengthening synaptic connections.[9][20]

Caption: Hypothesized BDNF-mTORC1 signaling cascade for antidepressant action.

-

Protocol 2.2: Molecular & Cellular Analysis

-

Tissue Collection: At a time point consistent with the peak behavioral effect of the tetrahydrodibenzazocine, humanely euthanize the animals and rapidly dissect brain regions of interest (mPFC, hippocampus).

-

Western Blotting: Homogenize the tissue and perform Western blot analysis to measure the expression and phosphorylation status of key proteins in the BDNF-mTORC1 pathway.

-

Key Targets: p-mTOR/t-mTOR, p-Akt/t-Akt, BDNF, TrkB, and downstream synaptic proteins like PSD-95 and GluA1.[3][9]

-

Interpretation: An increase in the ratio of phosphorylated to total protein (e.g., p-mTOR/t-mTOR) and an upregulation of BDNF and synaptic proteins would support this mechanistic hypothesis.

-

-

ELISA: Use Enzyme-Linked Immunosorbent Assays to specifically quantify BDNF protein levels in brain tissue homogenates.

-

Part 3: Translational Considerations & Clinical Protocol Outline

A successful preclinical program provides a strong foundation for moving a candidate compound into human trials. The data gathered from the behavioral and mechanistic studies are crucial for designing a safe and informative clinical study.

Bridging Preclinical to Clinical

The preclinical data will inform several key aspects of the clinical trial design:

-

Dose Selection: Pharmacokinetic and pharmacodynamic modeling from the animal studies will help establish a safe and potentially effective starting dose range for Phase I trials.

-

Target Population: If the compound shows a rapid-acting profile (e.g., efficacy in FST after a single dose and activation of the BDNF pathway), the clinical trial might target treatment-resistant depression (TRD), a population where rapid action is highly desired.[4]

-

Biomarker Strategy: While challenging, preclinical findings can suggest potential biomarkers. For example, if robust changes in the BDNF pathway are observed, changes in peripheral BDNF levels could be explored as a potential (though often unreliable) biomarker in patients.

Outline of a Phase 1b/2a Proof-of-Concept Clinical Protocol

This outlines an initial study in patients to assess safety, tolerability, and preliminary efficacy.

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[12]

-

Participants: Adults (18-65 years) diagnosed with moderate-to-severe MDD who have had an inadequate response to at least one prior antidepressant therapy.

-

Primary Objectives:

-

To assess the safety and tolerability of the tetrahydrodibenzazocine compound over a defined treatment period (e.g., 6-8 weeks).

-

-

Secondary/Exploratory Objectives:

-

To evaluate the preliminary efficacy of the compound in reducing depressive symptoms compared to placebo.

-

To characterize the pharmacokinetics of the compound in an MDD population.

-

-

Primary Efficacy Endpoint: The change from baseline to the end of treatment on a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Rating Scale for Depression (HAM-D).[4]

-

Clinical Workflow:

-

Screening: Patients are screened for eligibility, including a confirmed MDD diagnosis using a structured psychiatric interview.

-

Randomization: Eligible patients are randomized to receive either the active drug (at one or more fixed doses) or a matching placebo.[13]

-

Treatment Period: Patients receive the study drug for 6-8 weeks. Regular visits are conducted to monitor for adverse events and assess depressive symptoms using the primary efficacy scale.

-

Follow-up: A follow-up period after the last dose to monitor for any withdrawal effects and the durability of the response.

-

| Clinical Trial Phase | Primary Goal | Key Assessments | Typical Duration |

| Phase 1b | Safety, Tolerability, Max Tolerated Dose | Adverse Event Monitoring, Vital Signs, ECGs, PK | Weeks |

| Phase 2a | Proof-of-Concept Efficacy, Dose-Ranging | MADRS/HAM-D, Clinical Global Impression (CGI) | 6-12 Weeks |

| Phase 2b | Confirm Efficacy, Refine Dosing | MADRS/HAM-D, Functional Outcomes | 3-6 Months |

| Phase 3 | Confirm Efficacy & Safety in Large Population | MADRS/HAM-D, Relapse Prevention, Long-term Safety | 6+ Months |

Conclusion

The protocol outlined in this guide provides a rigorous and scientifically-grounded framework for the evaluation of novel tetrahydrodibenzazocine compounds as potential antidepressants. By systematically progressing from broad behavioral screening to deep mechanistic analysis, this workflow is designed to build a comprehensive data package that can confidently support a " go/no-go " decision for clinical development. This integrated approach, which probes both classical and novel neurobiological pathways, is essential for navigating the complexities of CNS drug discovery and ultimately, for developing new medicines that can address the significant unmet needs of patients with Major Depressive Disorder.

References

-

Activity-dependent brain-derived neurotrophic factor signaling is required for the antidepressant actions of (2R,6R)-hydroxynorketamine. (2018). Proceedings of the National Academy of Sciences. [Link]

-

Role of BDNF-mTORC1 Signaling Pathway in Female Depression. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]

-

BDNF and mTORC1 signaling pathway in depression? (n.d.). Consensus. [Link]

-

How to Optimize Success in Clinical Trials of Antidepressants. (2021). Premier Research. [Link]

-

AKT/mTOR/BDNF pathway mediates the antidepressant-like effects of NAc-DBS in a mouse model of depression. (2023). Frontiers in Molecular Neuroscience. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Taylor & Francis Online. [Link]

-

AKT/mTOR/BDNF pathway mediates the antidepressant-like effects of NAc-DBS in a mouse model of depression. (2025). Frontiers in Molecular Neuroscience. [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing. [Link]

-

Screening of antidepressant. (n.d.). Slideshare. [Link]

-

In Vivo Brain Microdialysis of Monoamines. (2016). Springer Nature Experiments. [Link]

-

Depression Screening and Measurement-Based Care in Primary Care. (n.d.). PMC. [Link]

-

Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. (n.d.). Food and Drug Administration. [Link]

-

Example Depression Screening Workflow. (2024). Select Health. [Link]

-

Guideline on clinical investigation of medicinal products in the treatment of depression. (2025). European Medicines Agency. [Link]

-

Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3. (2006). PubMed. [Link]

-

Antidepressant Screening Demonstrated Non-Monotonic Responses to Amitriptyline, Amoxapine and Sertraline in Locomotor Activity Assay in Larval Zebrafish. (2021). MDPI. [Link]

-

In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). PMC. [Link]

-

CCO Metric: Depression Screening with a Documented Follow-up Plan. (n.d.). Oregon Primary Care Association. [Link]

-

Antidepressant with novel action appears safe, effective in clinical trial. (2015). ScienceDaily. [Link]

-

What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? (2025). LinkedIn. [Link]

-

Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025). MDPI. [Link]

-

Behavioral Assessment of Antidepressant Activity in Rodents. (2025). NCBI. [Link]

-

Animal models of depression. (n.d.). Wikipedia. [Link]

-

Simulating the anhedonia symptom of depression in animals. (n.d.). PMC. [Link]

-

Rodent models of depression/anhedonia and behavioral tests used to... (n.d.). ResearchGate. [Link]

-

The Tail Suspension Test. (n.d.). PMC. [Link]

-

Tail Suspension. (n.d.). Maze Engineers. [Link]

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022). NSW Department of Primary Industries. [Link]

-

The Mouse Forced Swim Test. (n.d.). PMC. [Link]

-

Animal Models of Depression. (2017). Maze Engineers. [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

Sources

- 1. Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]

- 3. Role of BDNF-mTORC1 Signaling Pathway in Female Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? [synapse.patsnap.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sciencedaily.com [sciencedaily.com]